molecular formula C56H77N17O13 B1587172 6-D-Ala-gonadorelin CAS No. 51230-19-4

6-D-Ala-gonadorelin

Cat. No. B1587172
CAS RN: 51230-19-4
M. Wt: 1196.3 g/mol
InChI Key: SESQMDHICVIJCF-PCMWHEESSA-N
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Description



  • Gonadorelin (also known as gonadotropin-releasing hormone , or GnRH ) is a synthetic decapeptide.

  • It plays a crucial role in regulating reproductive function by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland.

  • The specific variant, 6-D-Ala-gonadorelin , is a modified form of GnRH with an alanine substitution at the sixth position.





  • Synthesis Analysis



    • 6-D-Ala-gonadorelin is prepared using solid-phase peptide synthesis .

    • The synthesis involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.





  • Molecular Structure Analysis



    • Formula : C₅₆H₇₇N₁₇O₁₃

    • Molecular Weight : 1196.3167 g/mol

    • Optical Activity : UNSPECIFIED

    • Defined Stereocenters : 9/9

    • E/Z Centers : 0

    • Charge : 0





  • Chemical Reactions Analysis



    • Systemic Mechanism of Action : Gonadorelin primarily stimulates the synthesis and release of LH from the anterior pituitary gland. It also increases FSH production but to a lesser degree.

    • Storage and Stability : Gonadorelin is most stable at pH 5-5.5 with a half-life of 70 days at 70°C.




  • Scientific Research Applications

    GnRH Receptor Studies

    6-D-Ala-gonadorelin, a nondegradable superagonist of gonadotropin-releasing hormone (GnRH), has been extensively utilized in studies investigating the GnRH receptors on rat pituitary membranes. Research by Frager et al. (1981) utilized D-125I-alanine^6 des glycyl^10 GnRH ethylamide, a compound related to 6-D-Ala-gonadorelin, to assess GnRH receptors in rats. This study revealed that castration in both male and female rats led to a significant increase in GnRH binding capacity, indicating the crucial role of gonadal steroids in modulating pituitary GnRH receptors. Furthermore, the administration of GnRH analogs, including those structurally similar to 6-D-Ala-gonadorelin, resulted in an increase in GnRH receptor numbers, highlighting the self-regulatory mechanism of GnRH on its receptor expression (Frager et al., 1981).

    Role in Gonadal Function

    Dalkin et al. (1981) investigated the role of a GnRH agonist, structurally related to 6-D-Ala-gonadorelin, in the pituitary and gonads during sexual maturation in rats. This study provided insights into the significant role of GnRH and its analogs in regulating the concentration of GnRH receptors, thereby influencing gonadotropin secretion and sexual maturation. The research indicated that GnRH analogs, by modulating receptor concentrations, play a vital role in the reproductive system's developmental processes (Dalkin et al., 1981).

    Enhanced Biological Activity Through D-amino Acid Substitutions

    Coy et al. (1976) demonstrated that the incorporation of D-amino acids, such as D-Ala, in place of glycine at position 6 of the LH-RH decapeptide significantly increases its gonadotropin-releasing activities. This study highlights the potential of analogs like 6-D-Ala-gonadorelin to exhibit enhanced biological activity, providing a foundation for developing more effective GnRH analogs for clinical and research applications (Coy et al., 1976).

    Selective Activation and Inhibition of GnRH Receptors

    Recent advancements have identified specific GnRH-II analogs, such as [D-Ala^6]GnRH-II, that demonstrate selective activation and inhibition of non-mammalian and mammalian type-II GnRH receptors. Maiti et al. (2003) explored new GnRH-II analogs, finding that [D-Ala^6]GnRH-II significantly increased inositol phosphate production in cells expressing non-mammalian GnRHRs more effectively than native GnRH-II. This research underscores the therapeutic potential of 6-D-Ala-gonadorelin analogs in selectively targeting GnRH receptors for various clinical applications (Maiti et al., 2003).

    Safety And Hazards



    • Reproductive Toxicity : Suspected of damaging fertility and the unborn child.

    • Specific Target Organ Toxicity : Causes damage to the endocrine system through prolonged or repeated exposure if swallowed.




  • Future Directions



    • Nanostructures and Fibrils : Investigate the potential applications of Zn2±triggered self-assembly of Gonadorelin [6-D-Phe] for sustained drug delivery.

    • Optimize Formulations : Explore different oil vehicle matrices for controlled release.




    Please note that the actual concentration of 6-D-Ala-gonadorelin is withheld as a trade secret12. If you need further details or have additional questions, feel free to ask!


    properties

    IUPAC Name

    (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SESQMDHICVIJCF-PCMWHEESSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C56H77N17O13
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1196.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-D-Ala-gonadorelin

    CAS RN

    51230-19-4
    Record name 6-D-Ala-gonadorelin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230194
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Luteinizing hormone-releasing hormone, (D-ala(sup 6))-
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 6-D-ALA-GONADORELIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMX3UC3SP5
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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